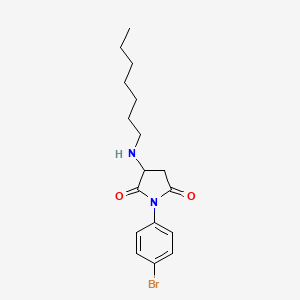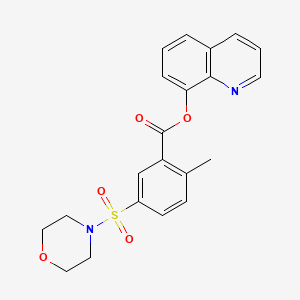
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of the naturally occurring compound, γ-aminobutyric acid (GABA), and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone acts as a positive allosteric modulator of GABA receptors. It enhances the binding of GABA to the receptor, which results in an increase in the inhibitory effects of GABA on the central nervous system. This mechanism of action is similar to that of benzodiazepines, but 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has been shown to have a more selective effect on certain subtypes of GABA receptors.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABAergic neurons in the brain, which results in an overall decrease in neuronal activity. This decrease in neuronal activity has been shown to have anxiolytic and sedative effects. 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has also been shown to have anticonvulsant effects, which may be due to its ability to enhance the inhibitory effects of GABA on the central nervous system.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone in lab experiments is that it has a well-established synthesis method and has been extensively studied for its potential use in scientific research. 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone is that it has a relatively short half-life in vivo, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone. One direction is to investigate the potential therapeutic uses of 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone in the treatment of anxiety, depression, and addiction. Another direction is to investigate the effects of 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone on cognition and memory and to explore its potential use as a cognitive enhancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone and to investigate its potential use in combination with other drugs.
Synthesis Methods
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 2-pyrrolidinone in the presence of a base. The resulting product is then treated with phenylmagnesium bromide to yield 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone. This synthesis method has been well-established and has been used in numerous studies to produce high-quality 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone.
Scientific Research Applications
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the modulation of GABAergic neurotransmission. 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has been used in studies investigating the role of GABA receptors in anxiety, depression, and addiction. It has also been used in studies investigating the effects of GABA receptor agonists and antagonists on cognition and memory.
properties
IUPAC Name |
1-(4-chlorobenzoyl)-5-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-8-6-13(7-9-14)17(21)19-15(10-11-16(19)20)12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYWOZSXXJIVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5351513 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-{4-[3-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5219467.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5219472.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B5219476.png)
![3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219483.png)
![11-(2,4-dichlorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219489.png)

![(1-{[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5219495.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-5-methoxybenzamide](/img/structure/B5219498.png)

![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219507.png)

![N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B5219533.png)

![6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5219569.png)